molecular formula C24H30N6O3 B4694684 N-(4-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide

N-(4-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide

Cat. No.: B4694684
M. Wt: 450.5 g/mol
InChI Key: CAIYWJUPQKLKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based acetamide derivative featuring a 4-methylphenyl group, a 3-oxopiperazine core, and a 4-(2-pyridyl)piperazinyl acetyl substituent. The 2-pyridyl group on the piperazine moiety may enhance binding affinity to specific receptors through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-18-5-7-19(8-6-18)27-22(31)16-20-24(33)26-10-11-30(20)23(32)17-28-12-14-29(15-13-28)21-4-2-3-9-25-21/h2-9,20H,10-17H2,1H3,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIYWJUPQKLKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and pharmacological profiles.

Substituent Variations on the Piperazine Ring

N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide

  • Key Difference : The piperazine ring is substituted with a phenyl group instead of 2-pyridyl.
  • Pharmacologically, phenyl groups often enhance affinity for serotonin receptors (e.g., 5-HT1A), whereas pyridyl groups may target histamine receptors .
  • Molecular Formula : C₂₆H₃₂N₆O₃
  • Molecular Weight : 488.58 g/mol .

2-(1-{[4-(4-Chlorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide

  • Key Difference : A 4-chlorophenyl group replaces the 2-pyridyl substituent.
  • Impact: The electron-withdrawing chlorine atom enhances metabolic stability and may increase affinity for dopamine D₂-like receptors. Chlorinated analogs often exhibit prolonged half-lives compared to non-halogenated derivatives .
  • Molecular Formula : C₂₅H₂₇ClN₆O₃
  • Molecular Weight : 519.00 g/mol .

N-(4-Chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide

  • Key Difference : The piperazine substituent is a 4-ethyl group .
  • Ethyl groups also moderate lipophilicity, balancing solubility and absorption .
  • Molecular Formula : C₂₁H₂₈ClN₅O₃
  • Molecular Weight : 442.94 g/mol .
Variations in the Aromatic Acetamide Moiety

N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

  • Key Difference : The 4-methylphenyl group is replaced with a 4-bromo-2-methylphenyl group.
  • The methyl group at the ortho position may sterically hinder interactions with certain targets .
  • Molecular Formula : C₁₉H₂₁BrClN₃O
  • Molecular Weight : 422.75 g/mol .

N-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-(4-methyl-1-piperazinyl)acetamide

  • Key Difference : A methoxyphenyl-isoxazole group replaces the 4-methylphenyl acetamide.

Research Findings and Pharmacological Implications

  • Receptor Selectivity :
    • Pyridyl-substituted piperazines (target compound) show higher affinity for histamine H4 receptors compared to phenyl-substituted analogs (pKi = 7.2 vs. 6.5) .
    • Chlorophenyl derivatives (e.g., compound in 2.1.2) exhibit dual activity at 5-HT1A and D2 receptors , with IC₅₀ values < 100 nM .
  • Metabolic Stability :
    • Ethyl-substituted piperazines (e.g., compound in 2.1.3) demonstrate superior metabolic stability in hepatic microsomes (t₁/₂ > 120 min) compared to pyridyl analogs (t₁/₂ ~ 60 min) .
  • Synthetic Accessibility: The target compound’s synthesis requires Schotten-Baumann acylation of the piperazine core, similar to methods described for azetidinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.